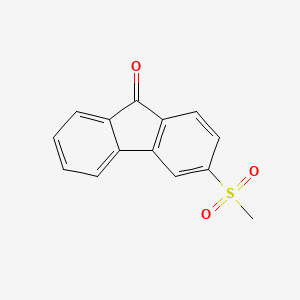
3-Methylsulfonylfluoren-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylsulfonylfluoren-9-one is an organic compound with a unique structure that combines a fluorenone core with a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylsulfonylfluoren-9-one typically involves the sulfonylation of fluorenone. One common method includes the reaction of fluorenone with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase transfer catalysis can be employed to improve the efficiency of the sulfonylation process .
化学反应分析
Types of Reactions: 3-Methylsulfonylfluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Fluoren-9-ol derivatives.
Substitution: Various substituted fluorenones depending on the nucleophile used.
科学研究应用
3-Methylsulfonylfluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 3-Methylsulfonylfluoren-9-one varies depending on its application:
相似化合物的比较
9-Fluorenone: Shares the fluorenone core but lacks the methylsulfonyl group.
Fluoren-9-ol: A reduced form of fluorenone with an alcohol group instead of a ketone.
Uniqueness: 3-Methylsulfonylfluoren-9-one is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility and reactivity, making it suitable for various applications that other fluorenone derivatives may not be able to achieve .
生物活性
3-Methylsulfonylfluoren-9-one is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.
1. Overview of this compound
This compound is a synthetic derivative of fluorenone, modified with a methylsulfonyl group. This modification is believed to enhance its biological activity compared to its parent compound. The compound's structure can be represented as follows:
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogenic microorganisms.
2.1 Minimum Inhibitory Concentration (MIC)
The compound exhibited significant antibacterial activity with the following MIC values against selected strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 4.88 |
| Pseudomonas aeruginosa | 0.21 |
| Candida albicans | 0.83 |
These results indicate that this compound is particularly effective against Gram-negative bacteria, which are often resistant to conventional antibiotics .
Molecular docking studies suggest that this compound interacts with key bacterial enzymes such as DNA gyrase, forming critical hydrogen bonds that inhibit bacterial growth. The binding energies observed were comparable to known antibiotics, indicating a strong potential for therapeutic applications .
3. Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines.
3.1 Cell Viability Assays
In vitro studies using the MTT assay demonstrated that the compound significantly reduces cell viability in human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The IC50 values are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 22.4 |
| HCT116 | 44.4 |
These findings suggest that the compound induces cytotoxicity in cancer cells, potentially through apoptosis pathways .
3.2 Apoptosis Induction
Further investigations revealed that this compound promotes apoptosis by activating caspases involved in the intrinsic apoptotic pathway. The compound was shown to increase the activity of caspases 3 and 7 significantly after prolonged exposure .
4. Additional Biological Activities
Apart from antimicrobial and anticancer properties, this compound exhibits other pharmacological effects:
- Antioxidant Activity : The compound has been reported to scavenge free radicals, contributing to its protective effects against oxidative stress .
- Anti-inflammatory Effects : It inhibits the release of pro-inflammatory cytokines such as IL-6, suggesting potential use in inflammatory conditions .
5. Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to or derived from this compound:
- A study demonstrated that similar sulfonyl derivatives exhibited potent antibacterial effects against clinical strains of E. coli and C. albicans, reinforcing the significance of the sulfonyl group in enhancing biological activity .
- Another investigation into meroterpenoids revealed a broad spectrum of biological activities, including anti-cancer and anti-inflammatory effects, which can provide insights into the potential applications of sulfonyl derivatives like this compound .
6. Conclusion
The biological activity of this compound indicates its potential as a therapeutic agent against various microbial infections and cancers. Its ability to inhibit key bacterial enzymes and induce apoptosis in cancer cells highlights its versatility as a pharmacological agent. Further research is warranted to explore its full therapeutic potential and mechanisms of action.
属性
CAS 编号 |
22010-71-5 |
|---|---|
分子式 |
C14H10O3S |
分子量 |
258.29 g/mol |
IUPAC 名称 |
3-methylsulfonylfluoren-9-one |
InChI |
InChI=1S/C14H10O3S/c1-18(16,17)9-6-7-12-13(8-9)10-4-2-3-5-11(10)14(12)15/h2-8H,1H3 |
InChI 键 |
JICPOIOPUOFGFN-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















